molecular formula C13H12ClN5O B5818674 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5818674
M. Wt: 289.72 g/mol
InChI Key: UXCARORTOJSOMT-UHFFFAOYSA-N
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Description

4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine: is a complex organic compound featuring a pyridine ring substituted with a 1,2,4-oxadiazole group and a 4-chloro-3,5-dimethyl-1H-pyrazol-1-ylmethyl group

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-8-12(14)9(2)19(17-8)7-11-16-13(18-20-11)10-3-5-15-6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCARORTOJSOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=NC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole precursors. One common approach is to first synthesize the 4-chloro-3,5-dimethyl-1H-pyrazole, followed by its reaction with suitable reagents to introduce the oxadiazole and pyridine moieties.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the oxadiazole ring to form a hydrazine derivative.

  • Substitution: : Replacement of the chlorine atom in the pyrazole ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • N-oxide derivatives: from oxidation reactions.

  • Hydrazine derivatives: from reduction reactions.

  • Substituted pyrazoles: from substitution reactions.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicine: : It has been studied for its antileishmanial and antimalarial properties.

  • Biology: : Its interaction with biological targets can be explored for developing new therapeutic agents.

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both pyrazole and oxadiazole rings. Similar compounds include:

  • Pyrazole derivatives: : Known for their diverse pharmacological effects.

  • Oxadiazole derivatives: : Used in various biological and industrial applications.

In comparison, 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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